molecular formula C14H21ClN2O3S B6714281 N-[2-(4-chlorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide

N-[2-(4-chlorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide

Cat. No.: B6714281
M. Wt: 332.8 g/mol
InChI Key: VYVIYVOGBMOFFX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a dimethylsulfamoyl group, and a methylpropanamide group

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-16(2)21(19,20)11-9-14(18)17(3)10-8-12-4-6-13(15)7-5-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVIYVOGBMOFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCC(=O)N(C)CCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenylethylamine with dimethylsulfamoyl chloride under basic conditions to form the corresponding sulfonamide intermediate. This intermediate is then reacted with N-methylpropanamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide
  • N-[2-(4-fluorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide
  • N-[2-(4-methylphenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-(dimethylsulfamoyl)-N-methylpropanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. The chlorine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other substituents like bromine or fluorine.

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